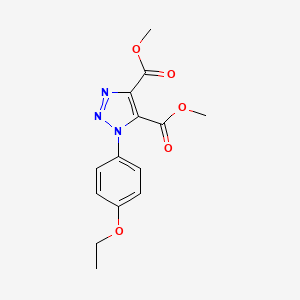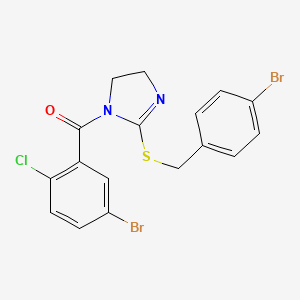
(5-溴-2-氯苯基)(2-((4-溴苯甲基)硫基)-4,5-二氢噻唑-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography and computational models are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include observing changes in physical properties, energy changes, and the formation of new products .Physical And Chemical Properties Analysis
Physical properties of a compound include its state of matter at room temperature, melting point, boiling point, density, and solubility in various solvents. Chemical properties refer to its reactivity with other substances .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone”, also known as “1-(5-bromo-2-chlorobenzoyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole”.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antifungal Properties
In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It can inhibit the growth of various fungal species by interfering with their cell wall synthesis. This makes it a promising candidate for the development of new antifungal medications .
Anticancer Activity
The compound has been studied for its potential anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways. This makes it a valuable candidate for further research in cancer therapy, particularly for cancers that are resistant to conventional treatments .
Anti-inflammatory Effects
Research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .
Enzyme Inhibition
This compound has been found to inhibit certain enzymes that are crucial for the survival and proliferation of pathogens. For example, it can inhibit proteases and kinases, which are essential for the life cycle of various microorganisms. This makes it a potential candidate for developing enzyme inhibitor-based therapies .
Neuroprotective Effects
Studies have indicated that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Drug Development
Given its diverse biological activities, this compound is a valuable scaffold for drug development. Researchers can modify its structure to enhance its efficacy and reduce potential side effects, leading to the creation of new therapeutic agents for various diseases .
These applications highlight the versatility and potential of “(5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” in scientific research and drug development.
Facile Synthesis of Enantiomerically Pure 1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane
作用机制
属性
IUPAC Name |
(5-bromo-2-chlorophenyl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2ClN2OS/c18-12-3-1-11(2-4-12)10-24-17-21-7-8-22(17)16(23)14-9-13(19)5-6-15(14)20/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYCFYFACJZFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

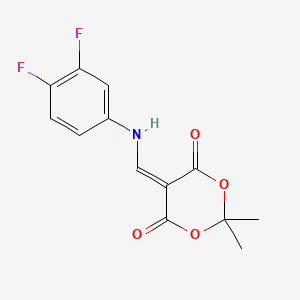

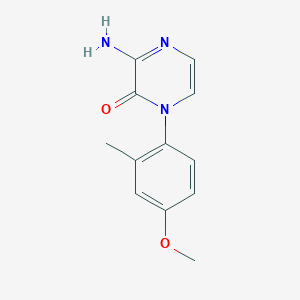
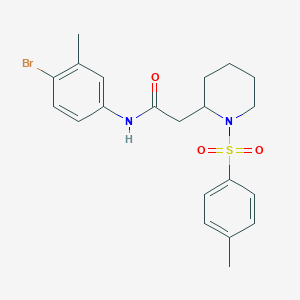
![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)
![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)
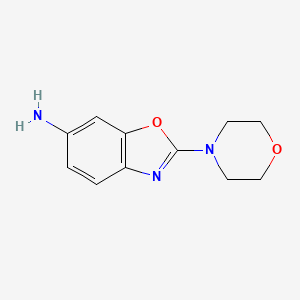
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)
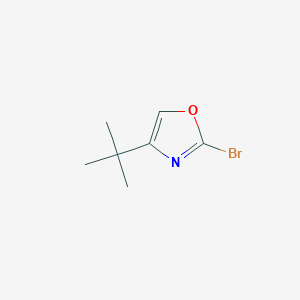

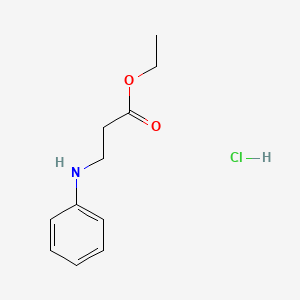
![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)
![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)
